1-(tert-Butoxycarbonyl)-1H-benzimidazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butoxycarbonyl)-1H-benzimidazole-5-carboxylic acid is a compound that features a benzimidazole core with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(tert-Butoxycarbonyl)-1H-benzimidazole-5-carboxylic acid can be synthesized through a multi-step process involving the protection of the benzimidazole nitrogen with a Boc group and subsequent functionalization of the benzimidazole ring. The general synthetic route involves:
Protection of the benzimidazole nitrogen: This step typically involves the reaction of benzimidazole with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Functionalization of the benzimidazole ring: The carboxylic acid group can be introduced through various methods, including direct carboxylation or via intermediate steps involving halogenation and subsequent substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Flow microreactor systems have been developed for the efficient and sustainable synthesis of Boc-protected compounds .
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butoxycarbonyl)-1H-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid or hydrochloric acid in methanol.
Substitution Reactions: The benzimidazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.
Substitution: Electrophiles such as halogens, sulfonyl chlorides, and acyl chlorides.
Major Products:
Deprotection: Benzimidazole-5-carboxylic acid.
Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-1H-benzimidazole-5-carboxylic acid has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-1H-benzimidazole-5-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group stabilizes the benzimidazole nitrogen, preventing unwanted reactions during synthetic transformations. Upon deprotection, the benzimidazole core can participate in various chemical reactions, targeting specific molecular pathways .
Comparison with Similar Compounds
1-(tert-Butoxycarbonyl)-1H-benzimidazole: Similar structure but lacks the carboxylic acid group.
1-(tert-Butoxycarbonyl)-1H-indazole-5-carboxylic acid: Similar protecting group and carboxylic acid functionality but with an indazole core.
Uniqueness: 1-(tert-Butoxycarbonyl)-1H-benzimidazole-5-carboxylic acid is unique due to its combination of a benzimidazole core, Boc protecting group, and carboxylic acid functionality. This combination allows for versatile applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]benzimidazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-13(2,3)19-12(18)15-7-14-9-6-8(11(16)17)4-5-10(9)15/h4-7H,1-3H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAMHQFFPPHEQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=NC2=C1C=CC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625042 |
Source
|
Record name | 1-(tert-Butoxycarbonyl)-1H-benzimidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400653-36-3 |
Source
|
Record name | 1-(tert-Butoxycarbonyl)-1H-benzimidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.